methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an imidazo[4,5-c]pyridine moiety, and a benzoate ester group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an amine.
Attachment of the pyridine ring:
Formation of the benzoate ester group: This is typically done through esterification, where the carboxylic acid group of the benzoic acid derivative reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes, particularly those involving pyridine and imidazo[4,5-c]pyridine derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate: This compound shares a similar core structure but differs in the presence of a pyrimidine ring instead of the imidazo[4,5-c]pyridine moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another related compound with a different substitution pattern.
Uniqueness
Methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and ring systems
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 4-methyl-3-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H21N5O3/c1-13-5-6-14(20(27)29-2)10-17(13)25-21(28)26-9-7-16-18(24-12-23-16)19(26)15-4-3-8-22-11-15/h3-6,8,10-12,19H,7,9H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
UQIBRVIRNQLSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3 |
Origin of Product |
United States |
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